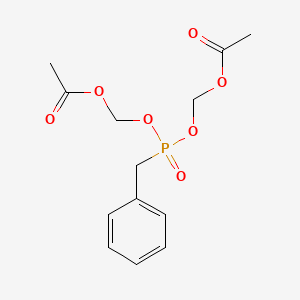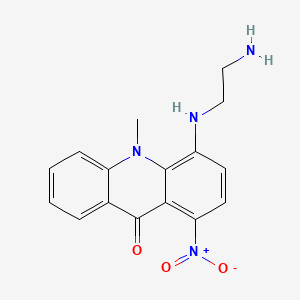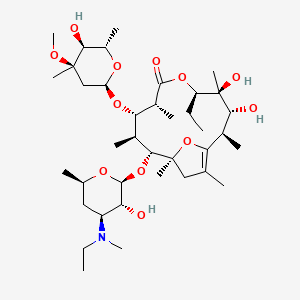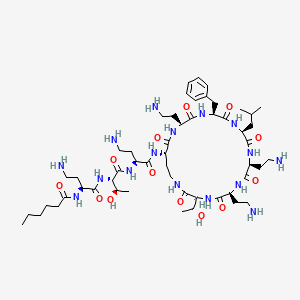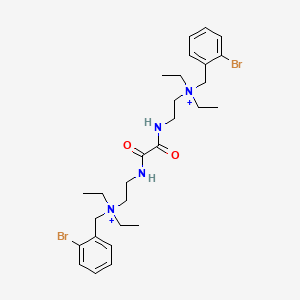
Bromodechloroambenonium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromodechloroambenonium dibromide is a chemical compound known for its unique properties and applications in various fields It is a brominated derivative of ambenonium, which is a cholinesterase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodechloroambenonium dibromide can be synthesized through the bromination of alkenes. The process involves the addition of bromine (Br₂) to alkenes, resulting in the formation of vicinal dibromides. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) and proceeds via a cyclic bromonium ion intermediate .
Industrial Production Methods: Industrial production of this compound involves the controlled addition of bromine to specific alkenes under optimized conditions to ensure high yield and purity. The process may also involve electrochemical methods to generate bromine in situ, reducing the need for hazardous reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: Bromodechloroambenonium dibromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated products.
Reduction: Reduction reactions can convert the dibromide to other brominated derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products: The major products formed from these reactions include various brominated organic compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Bromodechloroambenonium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of brominated compounds.
Biology: The compound’s cholinesterase inhibitory properties make it useful in studying enzyme inhibition and neurotransmission.
Industry: this compound is used in the production of various brominated organic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of bromodechloroambenonium dibromide involves the formation of a cyclic bromonium ion intermediate during its reactions. This intermediate undergoes nucleophilic attack, leading to the formation of the final product. The compound’s cholinesterase inhibitory properties are attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Ambenonium Chloride: A cholinesterase inhibitor with similar properties but without bromination.
Pyridostigmine Bromide: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.
Neostigmine Bromide: Similar to pyridostigmine but with different pharmacokinetic properties.
Uniqueness: Bromodechloroambenonium dibromide is unique due to its brominated structure, which imparts distinct chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C28H42Br2N4O2+2 |
|---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
(2-bromophenyl)methyl-[2-[[2-[2-[(2-bromophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium |
InChI |
InChI=1S/C28H40Br2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2 |
InChI Key |
MXAMGQAITUATAA-UHFFFAOYSA-P |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Br)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)
![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)
![Methyl 3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10785128.png)

![(2-bromophenyl)methyl-[2-[[2-[2-[(2-bromophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dibromide](/img/structure/B10785149.png)

![[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785152.png)



